8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one is a complex organic compound notable for its unique spirocyclic structure, which incorporates a nitrogen atom within the ring system. This compound is classified as an azaspiro compound due to the presence of a nitrogen atom in the spirocyclic framework, which contributes to its distinct chemical properties and biological activities. The molecular formula for this compound is , with a molecular weight of approximately 235.71 g/mol .
The synthesis of 8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. A common method includes:
The molecular structure of 8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | C13H14ClNO |
Molecular Weight | 235.71 g/mol |
InChI | InChI=1S/C13H14ClNO/c14-10-4-1-3-9(7-10)11-8-15-12(16)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) |
Origin of Product | United States |
8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one can participate in several chemical reactions:
The mechanism of action for 8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can alter their activity and lead to various biological effects, which may vary depending on the biological system being studied .
The compound exhibits typical physical characteristics associated with spirocyclic compounds:
The chemical properties include:
The stability and reactivity profile of this compound make it suitable for various applications in research and industry .
8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one has potential applications in various scientific fields:
This comprehensive analysis highlights the significance of 8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one, showcasing its synthetic routes, structural characteristics, reactivity, and potential applications in scientific research and industry.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5